molecular formula C17H19N5O3 B7594537 1-[1-(6-Nitroquinolin-2-yl)piperidin-3-yl]imidazolidin-2-one

1-[1-(6-Nitroquinolin-2-yl)piperidin-3-yl]imidazolidin-2-one

Cat. No. B7594537
M. Wt: 341.4 g/mol
InChI Key: UMUSPXLOODYFKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[1-(6-Nitroquinolin-2-yl)piperidin-3-yl]imidazolidin-2-one is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is also known as Ro 64-0802 and is a potent and selective antagonist of the alpha7 nicotinic acetylcholine receptor.

Mechanism of Action

The mechanism of action of 1-[1-(6-Nitroquinolin-2-yl)piperidin-3-yl]imidazolidin-2-one involves its binding to the alpha7 nicotinic acetylcholine receptor. This binding results in the inhibition of the receptor and the subsequent modulation of various physiological and pathological processes.
Biochemical and Physiological Effects:
1-[1-(6-Nitroquinolin-2-yl)piperidin-3-yl]imidazolidin-2-one has been shown to have various biochemical and physiological effects. It has been found to modulate neurotransmitter release, improve cognitive function, and reduce inflammation in various animal models. This compound has also been studied for its potential use in the treatment of various neurological disorders such as Alzheimer's disease, schizophrenia, and depression.

Advantages and Limitations for Lab Experiments

The advantages of using 1-[1-(6-Nitroquinolin-2-yl)piperidin-3-yl]imidazolidin-2-one in lab experiments include its potency and selectivity for the alpha7 nicotinic acetylcholine receptor, as well as its ability to modulate various physiological and pathological processes. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for specific reaction conditions for its synthesis.

Future Directions

There are several future directions for the study of 1-[1-(6-Nitroquinolin-2-yl)piperidin-3-yl]imidazolidin-2-one. One potential direction is the further investigation of its potential use in the treatment of various neurological disorders and cognitive impairments. Another direction is the study of its mechanism of action and its potential interactions with other neurotransmitter systems. Additionally, the development of novel synthesis methods for this compound could also be an area of future research.

Synthesis Methods

The synthesis of 1-[1-(6-Nitroquinolin-2-yl)piperidin-3-yl]imidazolidin-2-one involves the reaction of 6-nitroquinoline-2-carbaldehyde with piperidine and 2-aminomethylimidazoline. This reaction is carried out in the presence of a catalyst and under specific reaction conditions to obtain the desired product.

Scientific Research Applications

1-[1-(6-Nitroquinolin-2-yl)piperidin-3-yl]imidazolidin-2-one has been extensively studied for its potential applications in various fields of scientific research. It has been found to be a useful tool in the study of the alpha7 nicotinic acetylcholine receptor and its role in various physiological and pathological processes. This compound has also been studied for its potential use in the treatment of various neurological disorders and cognitive impairments.

properties

IUPAC Name

1-[1-(6-nitroquinolin-2-yl)piperidin-3-yl]imidazolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5O3/c23-17-18-7-9-21(17)14-2-1-8-20(11-14)16-6-3-12-10-13(22(24)25)4-5-15(12)19-16/h3-6,10,14H,1-2,7-9,11H2,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMUSPXLOODYFKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=NC3=C(C=C2)C=C(C=C3)[N+](=O)[O-])N4CCNC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[1-(6-Nitroquinolin-2-yl)piperidin-3-yl]imidazolidin-2-one

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